5,8-Dimethyl-2,3-dihydrochromen-4-one
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Overview
Description
5,8-Dimethyl-2,3-dihydrochromen-4-one: is a chemical compound belonging to the class of chromenones. It is characterized by its chromen-4-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyran ring. The presence of two methyl groups at positions 5 and 8, along with a dihydrochromenone moiety, distinguishes it from other chromenone derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dimethyl-2,3-dihydrochromen-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method starts with the reaction of resorcinol with 3-chloropropanoic acid to form 7-hydroxychroman-4-one. This intermediate undergoes further reactions, such as Claisen rearrangement, to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps like purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
5,8-Dimethyl-2,3-dihydrochromen-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the chromenone moiety to a more saturated form.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated chromenone analogs .
Scientific Research Applications
5,8-Dimethyl-2,3-dihydrochromen-4-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its biological activity and potential therapeutic effects.
Medicine: Research explores its potential as an anticancer or antimicrobial agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5,8-Dimethyl-2,3-dihydrochromen-4-one involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. The exact mechanism can vary depending on the biological context and the specific application being studied .
Comparison with Similar Compounds
Similar Compounds
- 7,8-Dimethyl-2,3-dihydrochromen-4-one
- 7-Methyl-2,3-dihydrochromen-4-one
- 5,6-Dihydroxy-2-methyl-4H-furo[2,3-h]chromen-4-one
Uniqueness
5,8-Dimethyl-2,3-dihydrochromen-4-one is unique due to its specific substitution pattern and the presence of two methyl groups at positions 5 and 8. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other chromenone derivatives .
Properties
IUPAC Name |
5,8-dimethyl-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-7-3-4-8(2)11-10(7)9(12)5-6-13-11/h3-4H,5-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHNVBFCBFQAEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)CCOC2=C(C=C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30553195 |
Source
|
Record name | 5,8-Dimethyl-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30553195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21875-91-2 |
Source
|
Record name | 5,8-Dimethyl-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30553195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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